molecular formula C5H11F B3392424 2-Fluoropentane CAS No. 590-87-4

2-Fluoropentane

Cat. No.: B3392424
CAS No.: 590-87-4
M. Wt: 90.14 g/mol
InChI Key: YHRLGIPTCSGMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoropentane is an organic compound with the molecular formula C5H11F It is a member of the alkyl fluorides, where a fluorine atom is substituted for one of the hydrogen atoms in pentane

Scientific Research Applications

2-Fluoropentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

    Biology: Fluorinated compounds like this compound are studied for their potential biological activity and interactions with enzymes and receptors.

    Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals, given the unique properties imparted by the fluorine atom.

    Industry: this compound can be used as a solvent or intermediate in the production of other chemicals.

Safety and Hazards

2-Fluoropentane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, using only non-sparking tools, and taking precautionary measures against static discharge .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoropentane can be synthesized through several methods. One common approach involves the fluorination of pentane using a fluorinating agent such as hydrogen fluoride or a more selective reagent like diethylaminosulfur trifluoride (DAST). The reaction typically requires controlled conditions to ensure selective fluorination at the desired carbon atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The choice of fluorinating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in substitution reactions. For example, treatment with a strong nucleophile like sodium iodide can lead to the formation of 2-iodopentane.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can result in the formation of pent-2-ene.

    Oxidation Reactions: Although less common, this compound can be oxidized under specific conditions to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: 2-Iodopentane.

    Elimination: Pent-2-ene.

    Oxidation: 2-Fluoropentan-2-ol or 2-Fluoropentanone.

Mechanism of Action

The mechanism of action of 2-Fluoropentane in chemical reactions involves the unique properties of the carbon-fluorine bond. The fluorine atom is highly electronegative, which affects the electron distribution in the molecule and influences its reactivity. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity due to the presence of the fluorine atom.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropentane: Similar in structure but with a chlorine atom instead of fluorine.

    2-Bromopentane: Contains a bromine atom in place of fluorine.

    2-Iodopentane: Features an iodine atom instead of fluorine.

Uniqueness of 2-Fluoropentane

This compound is unique due to the properties imparted by the fluorine atom. Fluorine is the most electronegative element, which significantly influences the reactivity and stability of the compound. This makes this compound particularly useful in applications where these properties are advantageous, such as in pharmaceuticals and advanced materials.

Properties

IUPAC Name

2-fluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F/c1-3-4-5(2)6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRLGIPTCSGMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535645
Record name 2-Fluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-87-4
Record name 2-Fluoropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoropentane
Reactant of Route 2
Reactant of Route 2
2-Fluoropentane
Reactant of Route 3
Reactant of Route 3
2-Fluoropentane
Reactant of Route 4
Reactant of Route 4
2-Fluoropentane
Reactant of Route 5
2-Fluoropentane
Reactant of Route 6
Reactant of Route 6
2-Fluoropentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.